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molecular formula C7H6Cl2O B8492852 Salicylyl chloride CAS No. 70679-67-3

Salicylyl chloride

Cat. No. B8492852
M. Wt: 177.02 g/mol
InChI Key: VNMNRMBWSGJGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03975532

Procedure details

A mixture of 10 grams salicylic acid, 7 ml of thionyl chloride, and 0.02 gram of aluminum chloride was heated at 40 to 45°C. for 11/2 hours. The excess thionyl chloride was removed in vacuum and the salicylyl chloride reaction product can be used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].S(Cl)(Cl)=O.[Cl-:15].[Al+3].[Cl-:17].[Cl-]>>[CH:1]([Cl:17])([Cl:15])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Quantity
7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.02 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed in vacuum
CUSTOM
Type
CUSTOM
Details
the salicylyl chloride reaction product
CUSTOM
Type
CUSTOM
Details
can be used without further purification

Outcomes

Product
Name
Type
Smiles
C(C=1C(O)=CC=CC1)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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